Psoralenoside
Overview
Description
Psoralen is the principal bioactive component in the dried fruits of Cullen corylifolium (L.) Medik (syn. Psoralea corylifolia L), termed “Buguzhi” in traditional Chinese medicine (TCM) . It has been known for a wide spectrum of biological activities, spanning from cytotoxic, photosensitizing, insecticidal, antibacterial to antifungal effect .
Synthesis Analysis
The synthesis of psoralen and its derivatives involves a commercial starting material and simple condensation . The synthesis can be categorized into two parts: (i) the preparation of the tricyclic ring system from resorcinol, (ii) the exocyclic modification of the intact ring system .Molecular Structure Analysis
Psoralenoside is a linear three-ring heterocyclic compound . It consists of a furan ring fused to a coumarin moiety . The molecular formula of Psoralenoside is C17H18O9 .Chemical Reactions Analysis
Psoralen derivatives are known for their unique phototoxicity . The type of substituents dramatically impacts the activity . For instance, the 4-bromobenzyl amide derivative exhibits high dark cytotoxicity .Physical And Chemical Properties Analysis
Psoralenoside has a molecular weight of 366.3 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 9 . It also has a Rotatable Bond Count of 5 .Scientific Research Applications
Pharmacokinetic Properties and Metabolic Pathways
A study developed a rapid, sensitive, and selective ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Psoralenoside, Isopsoralenoside, Psoralen, and Isopsoralen in biological samples. This method facilitated the investigation of the pharmacokinetic behavior of these compounds from Psoralea corylifolia extract and their metabolic pathways. The results indicated significant in vivo biotransformation between Psoralenoside and Psoralen or Isopsoralenoside and Isopsoralen, with intestinal bacteria playing a crucial role in pharmacological effects through de-glucosylation metabolism (Wang et al., 2014).
Potential Therapeutic Applications
- Osteoporosis and Tumors: Recent studies have shown that Psoralen, a related compound, exhibits anti-osteoporotic effects by regulating differentiation or activation of osteoblasts/osteoclasts/chondrocytes through involvement in multiple molecular mechanisms. Additionally, Psoralen's antitumor properties are associated with the induction of ER stress-related cell death and inhibition of mechanisms that overcome multidrug resistance (Ren et al., 2020).
- Cartilaginous Cellular Functions: Another study focused on Psoralen's effects on rat chondrocytes in vitro, demonstrating that it promotes cartilaginous extracellular matrix synthesis and increases gene expression related to cartilage health. This suggests Psoralen as a beneficial component for activating cartilaginous cellular functions (Xu et al., 2015).
Photobiological Effects and Mechanisms
- Mutagenesis and Carcinogenic Potential: The mutagenic and carcinogenic potentials of Psoralen photoadducts have been investigated, highlighting the importance of understanding psoralen-induced phototoxicity and mutagenesis in therapeutic contexts (Gunther et al., 1995).
- Spindle Formation in Cell Division: Research has also explored the role of Psoralens in spindle formation during cell division, indicating an RNA-mediated mechanism independent of DNA interaction. This provides insights into the broader cellular effects of Psoralens beyond their nucleic acid binding properties (Peterson & Berns, 1978).
Safety And Hazards
Psoralenoside is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damages to eyes . It is also toxic and can cause serious damage to health by prolonged exposure .
Future Directions
Psoralen derivatives have wide biomedical application and are used in pharmaceuticals, health, and body-care products . The successful synthesis of the compound could encourage future development of psoralen as a template for modification or derivatization to obtain more potent therapeutic agents . Novel psoralen derivatives have shown promising anti-breast cancer activity both in the presence and the absence of UVA irradiation .
properties
IUPAC Name |
(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLPSAYLYDMYGX-UETKAVOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Psoralenoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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